5-Methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a chemical compound that belongs to the class of benzothiadiazines. This compound is characterized by its unique structure and specific functional groups that contribute to its chemical properties and potential applications in various scientific fields.
The chemical structure and properties of 5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can be found in databases like PubChem, which provides detailed information on its molecular formula, structural representation, and classification. The compound has the chemical formula and is identified by the Compound ID (CID) 11615432 in the PubChem database .
This compound is classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its ring structure. It also falls under the category of triones because it contains three carbonyl groups within its molecular framework.
The synthesis of 5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. While specific synthetic routes may vary in literature, common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
5-Methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione exhibits a complex molecular structure characterized by a fused ring system consisting of benzene and thiadiazine rings. The presence of three carbonyl groups contributes to its trione classification.
The molecular weight of this compound is approximately 196.23 g/mol. Its structural representation can be visualized through various chemical drawing software or databases that provide 2D and 3D models.
The reactivity of 5-methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can be attributed to its functional groups:
Understanding these reactions requires knowledge of reaction mechanisms and the stability of intermediates formed during these processes.
Research into related compounds suggests potential mechanisms involving inhibition or modulation of enzyme activity or receptor binding that could lead to pharmacological effects.
5-Methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is generally characterized by:
Chemical properties include:
Relevant data regarding melting point or boiling point may not be readily available but can be determined through experimental methods.
5-Methoxy-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione holds potential applications in various scientific fields:
Research continues into its biological activities and potential applications in drug development or as a reagent in synthetic chemistry. Further studies are necessary to fully elucidate its capabilities and expand its utility in scientific research.
The 1λ⁶,2,4-benzothiadiazine-1,1,3-trione scaffold represents a privileged structure in medicinal chemistry characterized by a fused heterobicyclic system comprising a benzene ring attached to a partially saturated thiadiazine ring bearing a sulfone group (S=O₂) at position 1 and a carbonyl group at position 3. The "1λ⁶" notation specifically denotes the hypervalent sulfur atom in its sulfone configuration, which adopts a tetrahedral geometry with approximately 120° bond angles around the sulfur center. This electronic configuration creates a highly polarized S=O bond that facilitates both hydrogen-bond acceptor interactions and dipole-dipole interactions with biological targets, significantly contributing to the pharmacophore's binding affinity [1] [4] .
The scaffold exhibits planar aromatic character in the benzofused ring while maintaining conformational flexibility at the N4 position, enabling adaptation to diverse binding pockets. Quantum mechanical studies reveal that the sulfone group withdraws electron density from the fused ring system, creating an electron-deficient region that facilitates π-π stacking interactions with electron-rich aromatic residues in enzyme binding sites. This electronic characteristic, combined with the hydrogen-bond accepting capacity of both the sulfone and C3 carbonyl oxygens, establishes the benzothiadiazine trione system as a versatile pharmacophoric element capable of interacting with multiple biological targets through complementary binding interactions [3] [5].
Structural derivatives of this core have demonstrated substantial therapeutic potential across multiple disease domains, as evidenced by the following comparative analysis:
Table 1: Structural and Therapeutic Features of Key Benzothiadiazine Derivatives
Compound Name | Structural Features | Therapeutic Area | Key Activities |
---|---|---|---|
5-Methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione | Methyl substituent at position 5 | Oncology/Inflammation | PI3Kδ inhibition (IC₅₀: sub-nM range) [3] |
4-[(2-Chloro-6-fluorophenyl)methyl]-2-(2-methylphenyl) derivative | Lipophilic aromatic extensions at N4 and N2 | Infectious diseases | HCV NS5B polymerase inhibition (IC₅₀: 6 nM) [9] |
5-Methoxy-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione | Methoxy group at position 5 | Undeclared (research compound) | Structural probe for SAR development |
Unsubstituted 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione | No substituents on aromatic ring | Diuretic development | Historical carbonic anhydrase inhibition [5] |
The functional versatility of this scaffold is further exemplified by its presence in compounds targeting phosphoinositide 3-kinase delta (PI3Kδ) for hematological malignancies, hepatitis C virus (HCV) NS5B polymerase for antiviral therapy, and carbonic anhydrase for diuretic applications. This diverse target engagement profile stems from the scaffold's capacity for strategic substitution at multiple positions, including the aromatic ring (positions 5-8), the N4 nitrogen, and the C3 carbonyl oxygen, enabling precise optimization of target affinity and selectivity [3] [5] .
The medicinal chemistry of benzothiadiazines traces its origins to the mid-20th century with the serendipitous discovery of the antihypertensive and diuretic properties of chlorothiazide (6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) in 1957. This breakthrough established the fundamental pharmacological relevance of the benzothiadiazine scaffold and initiated six decades of structural exploration. The 1980s witnessed expansion into neurological applications with the development of diazoxide derivatives acting as potassium channel activators for hypertension management [2] .
The 21st century marked a therapeutic paradigm shift with benzothiadiazines transitioning from broadly acting physiological modulators to highly targeted therapeutic agents. Critical milestones in this evolution include:
Antiviral Breakthroughs (2006-2011): Abbott Laboratories pioneered 5-methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione derivatives exhibiting potent inhibition of HCV NS5B polymerase (IC₅₀ = 6 nM), demonstrating the scaffold's capacity for antiviral activity. Subsequent optimization by GlaxoSmithKline yielded analogs with sub-nanomolar inhibition constants (IC₅₀ = 1.7 nM) and favorable pharmacokinetic profiles that progressed to clinical evaluation [5] .
Oncological Applications (2019): The strategic incorporation of electron-withdrawing substituents at position 5 yielded PI3Kδ-selective inhibitors with exceptional potency. Compound S-71 demonstrated sub-nanomolar enzymatic inhibition (IC₅₀ < 0.32 nM) and potent anti-proliferative activity (GI₅₀ = 15.9 nM) against SU-DHL-6 lymphoma cells, surpassing the reference drug idelalisib. This work established benzothiadiazines as viable scaffolds for kinase-targeted cancer therapies [3].
Synthetic Methodology Advances: Contemporary synthesis of 5-substituted derivatives like 5-methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione employs high-temperature cyclocondensation techniques, yielding crystalline solids with defined melting points (297-300°C) and high purity (>95%), enabling rigorous biological evaluation [2].
Structural evolution patterns reveal progressive optimization from early diuretics with simple sulfonamide substituents to contemporary derivatives featuring strategically positioned methoxy, methyl, and halogenated aromatic extensions designed to engage specific enzyme subpockets. This historical trajectory underscores the scaffold's enduring medicinal chemistry value and adaptability to diverse therapeutic targets through rational structural modification [2] [5] .
The introduction of methoxy (-OCH₃) substituents on the benzothiadiazine scaffold represents a sophisticated strategy for optimizing ligand-target interactions, with the bioactivity profile exhibiting exquisite sensitivity to substitution position. Positional isomerism creates distinct electronic and steric environments that profoundly influence binding affinity, selectivity, and metabolic stability. The 5-methoxy substitution in 5-methoxy-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione exemplifies this structure-activity relationship (SAR) principle, demonstrating unique pharmacological advantages over its regioisomeric counterparts [4] .
Electronic Modulation Mechanisms:The 5-methoxy group donates electron density through resonance (+R effect) into the fused aromatic system, increasing electron density at positions C4 and C6 while decreasing it at C5 and C7. This electronic redistribution alters hydrogen-bonding capacity and dipole moments, thereby modifying interactions with complementary regions in enzyme binding sites. Comparative molecular orbital calculations indicate that 5-substitution generates a distinct electrostatic potential surface compared to 6-, 7-, or 8-methoxy isomers, explaining observed differences in target affinity .
Steric and Conformational Effects:Methoxy substitution at position 5 introduces minimal steric encumbrance due to its projection away from the hydrogen-bonding pharmacophore (C3=O and S=O₂ groups). This contrasts with 6-methoxy substitution, where the bulkier substituent can create unfavorable van der Waals contacts in constrained binding pockets. X-ray crystallographic analyses confirm that 5-substituted derivatives maintain optimal planarity between the fused rings and substituent, facilitating deep penetration into hydrophobic enzyme subpockets inaccessible to bulkier analogs .
Bioactivity Consequences of Positional Isomerism:Table 2: Comparative Bioactivity of Methoxy-Substituted Benzothiadiazine Regioisomers
Substitution Position | Representative Target | Electronic Effect | Key Bioactivity Findings |
---|---|---|---|
5-Methoxy | PI3Kδ kinase | Moderate electron donation | Enhanced cellular potency (15.9 nM GI₅₀) [3] |
6-Methoxy | HCV NS5B polymerase | Weak electron donation | Reduced potency (>20-fold vs 7-substituted) [5] |
7-Methoxy | HCV NS5B polymerase | Strong resonance donation | Optimal polymerase inhibition (IC₅₀ = 6 nM) [5] |
8-Methoxy | Carbonic anhydrase | Steric hindrance dominant | Reduced diuretic efficacy |
Metabolic and Physicochemical Optimization:The 5-methoxy configuration significantly enhances metabolic stability compared to alkylamino substituents by replacing metabolically labile C-H bonds with chemically stable C-O bonds. Additionally, the oxygen atom serves as a hydrogen-bond acceptor, improving aqueous solubility without compromising membrane permeability. LogP calculations for 5-methoxy derivatives consistently demonstrate optimal lipophilicity ranges (LogP = 1.5-2.5), balancing cellular penetration and aqueous solubility for in vivo efficacy [2] .
The strategic incorporation of 5-methoxy groups has proven particularly valuable in kinase inhibitor development, where the substituent's electron-donating properties stabilize cation-π interactions with catalytic lysine residues in PI3Kδ. This specific application highlights how position-specific electronic modulation enables target-selective pharmacology, establishing 5-methoxy-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione as a structurally optimized variant within this pharmacologically significant chemical class [3] .
Table 3: Substituent Effects on Benzothiadiazine Core Properties
Position | Electronic Contribution | Steric Impact | Metabolic Stability | Target Affinity Influence |
---|---|---|---|---|
5 | Resonance donation (+) | Low | High | Enhanced kinase inhibition [3] |
6 | Inductive donation (+I) | Moderate | Moderate | Reduced polymerase affinity [5] |
7 | Strong resonance donation | Low | High | Optimal polymerase inhibition [5] |
8 | Minimal electronic effect | High | Low | Reduced diuretic activity |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1